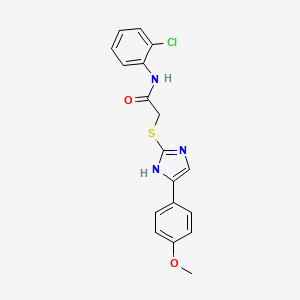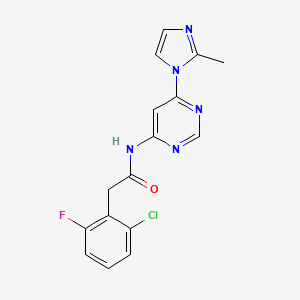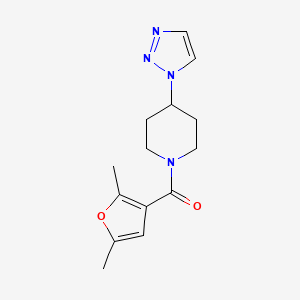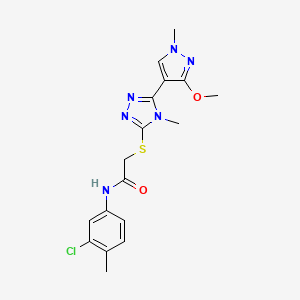
2-(1-Methoxycyclopentyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-Methoxycyclopentyl)ethanamine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as methoxetamine or MXE and belongs to the class of dissociative drugs.
Scientific Research Applications
Multifunctional Biocide
- Research Context : 2-(Decylthio)ethanamine hydrochloride has been identified as a multifunctional biocide with a broad spectrum of activity against bacteria, fungi, and algae. It also exhibits properties of biofilm and corrosion inhibition. This compound has been evaluated in both laboratory and field settings, showcasing its diverse applications in recirculating cooling water systems (Walter & Cooke, 1997).
Analytical and Pharmacological Research
- Identification of Metabolites : A study on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites of this compound, which could be relevant to understanding the metabolism and pharmacological properties of similar compounds (Kanamori et al., 2002).
Hallucinogenic Compounds Research
- Investigating Effects : Research on novel synthetic hallucinogens, including various ethanamine hydrochloride derivatives, has focused on their locomotor and discriminative stimulus effects in rodents. This study contributes to understanding the potential risks and effects associated with these compounds (Gatch, Dolan, & Forster, 2017).
Antiamoebic Activity
- Chemical Synthesis and Evaluation : A series of chalcones possessing N-substituted ethanamine were synthesized and evaluated for their antiamoebic activity. These compounds were found to exhibit significant activity against the Entamoeba histolytica strain, demonstrating the potential therapeutic applications of such compounds (Zaidi et al., 2015).
Drug Testing and Toxicology
- Detection Methods : A high-performance liquid chromatography tandem mass spectrometry method was developed for detecting and quantifying various ethanamine derivatives in human serum. This method is crucial for clinical toxicology testing, especially in cases of intoxication (Poklis et al., 2013).
Synthetic Routes Exploration
- Synthesis of Key Intermediates : Research has been conducted to develop novel synthetic routes for creating intermediates like 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, demonstrating the compound's relevance in pharmaceutical development (Luo et al., 2008).
Drug Market Analysis
- Controlled Substance Classification : A study highlighted the placement of certain synthetic phenethylamines, including various ethanamine derivatives, into Schedule I of the Controlled Substances Act. This reflects the regulatory and legal implications of these compounds (2016).
properties
IUPAC Name |
2-(1-methoxycyclopentyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-10-8(6-7-9)4-2-3-5-8;/h2-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYISMXVEWMGQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B2462738.png)








![3-(2-fluorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)